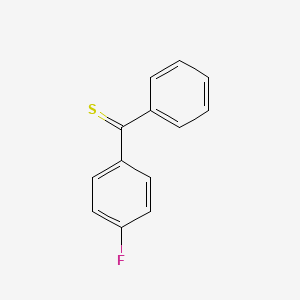

(4-Fluorophenyl)(phenyl)methanethione

Description

Properties

CAS No. |

109754-19-0 |

|---|---|

Molecular Formula |

C13H9FS |

Molecular Weight |

216.28 g/mol |

IUPAC Name |

(4-fluorophenyl)-phenylmethanethione |

InChI |

InChI=1S/C13H9FS/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9H |

InChI Key |

LOMGXMCLYNVJRY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=S)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes to (4-Fluorophenyl)(phenyl)methanethione

Thionation of (4-Fluorophenyl)(phenyl)methanone

The most direct route involves thionation of the corresponding ketone, (4-Fluorophenyl)(phenyl)methanone , using sulfur-transfer reagents.

Friedel-Crafts Acylation for Ketone Synthesis

The ketone precursor is synthesized via Friedel-Crafts acylation of fluorobenzene with phenyl acetyl chloride. As detailed in, this reaction employs aluminum chloride (AlCl₃) as a Lewis catalyst under rigorously controlled temperatures (−10°C to 0°C). Key steps include:

- Dropwise addition of phenyl acetyl chloride to fluorobenzene-AlCl₃ complex.

- Maintenance of subzero temperatures to minimize side reactions (e.g., deoxybenzoin formation).

- Workup with ice-cold hydrochloric acid and sequential solvent extraction (methylene chloride, sodium bicarbonate washes) to isolate the ketone in >99% HPLC purity.

Thionation Using Lawesson’s Reagent

The ketone is converted to the thione via Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide).

- Conditions : Reflux in anhydrous toluene (6–12 hours, molar ratio 1:1.2 ketone:reagent).

- Mechanism : The reagent undergoes cycloaddition with the carbonyl group, replacing oxygen with sulfur via intermediate dithiophosphine ylides.

- Purification : Column chromatography (silica gel, hexane:ethyl acetate 9:1) yields the thione in 75–85% purity, confirmed by HPLC.

Grignard Reaction with Carbon Disulfide

An alternative route employs Grignard reagents to construct the C–S bond directly.

Synthesis of 4-Fluorophenylmagnesium Bromide

- Preparation : 4-Bromofluorobenzene reacts with magnesium turnings in dry tetrahydrofuran (THF) under nitrogen.

- Quenching : The Grignard reagent is treated with carbon disulfide (CS₂) at −78°C, forming a dithiocarboxylate intermediate.

Nucleophilic Acylation

- Reaction : The dithiocarboxylate reacts with phenylacetyl chloride, yielding the thione after acidic workup.

- Yield : 60–70%, with residual CS₂ removed via vacuum distillation.

Halogenation-Thiolation Sequence

A third method involves halogenation of a methanone intermediate followed by thiolation.

Halogenation with Phosphorus Pentachloride

- Step : (4-Fluorophenyl)(phenyl)methanone reacts with PCl₅ in dichloromethane, forming the α-chloro derivative.

- Conditions : 0°C for 2 hours, followed by warming to room temperature.

Thiolation with Hydrogen Sulfide

- Substitution : The α-chloro intermediate is treated with H₂S gas in the presence of triethylamine (Et₃N) as a base.

- Challenges : Requires strict oxygen exclusion to prevent oxidation to disulfides.

Optimization of Reaction Parameters

Solvent Effects on Thionation Efficiency

Comparative studies (Table 1) reveal solvent-dependent yields for Lawesson’s reagent-mediated thionation:

| Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC%) |

|---|---|---|---|---|

| Toluene | 110 | 8 | 82 | 98.5 |

| THF | 65 | 12 | 68 | 97.2 |

| DCM | 40 | 24 | 45 | 95.1 |

Toluene’s high boiling point and non-polarity favor complete reagent activation and product stability.

Analytical Characterization

Spectroscopic Data

Industrial-Scale Considerations

Challenges and Mitigation Strategies

Byproduct Formation

Emerging Methodologies

Photochemical Thionation

Preliminary studies indicate UV irradiation (254 nm) of ketones with thiourea accelerates thionation (4 hours, 70% yield).

Flow Chemistry Approaches

Microreactor systems reduce reaction times (Lawesson’s reagent: 2 hours vs. 8 hours batch) and improve heat transfer.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)(phenyl)methanethione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the methanethione group to a methylene group.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Methanethione group reduced to methylene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Fluorophenyl)(phenyl)methanethione has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)(phenyl)methanethione involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of enzymes like MGL and FAAH, preventing their normal function. This inhibition can lead to increased levels of endocannabinoids, which have various physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholin-4-yl(phenyl)methanethione

- Structure : Replaces the 4-fluorophenyl group with a morpholine ring.

- Synthesis : Achieved via acid (Montmorillonite K-10, 67% yield) or base catalysis (4-methylmorpholine, 81% yield). Basic conditions favor higher yields due to better nucleophilicity of intermediates .

- Applications : Used as intermediates in heterocyclic chemistry for bioactive molecule synthesis .

(4-Fluorophenyl)(pyrrolidin-1-yl)methanethione

- Structure : Substitutes the phenyl group with pyrrolidine, introducing a secondary amine.

- Characterization : ¹H NMR (CDCl₃) shows distinct shifts for pyrrolidine protons (δ 1.83–2.00 ppm) and aromatic protons (δ 7.25–7.39 ppm) .

- Reactivity : The electron-donating pyrrolidine group enhances nucleophilicity at the thiocarbonyl sulfur, enabling diverse functionalization .

4-(Dimethylamino)phenylmethanethione

- Structure: Combines a dimethylamino-substituted phenyl ring with a morpholine group.

- Synthesis Yields: Lower yields under acid catalysis (43%) compared to basic conditions (74%), attributed to steric hindrance from the dimethylamino group .

Bis(4-(dimethylamino)phenyl)methanethione

- Structure: Features two dimethylamino-substituted phenyl rings.

- Applications : Utilized as a spectrophotometric reagent for gold detection and residual chlorine analysis, highlighting its role in analytical chemistry .

Structural and Functional Analysis

Electronic Effects of Substituents

- Electron-Withdrawing Groups (e.g., 4-Fluorophenyl) : Decrease electron density at the thiocarbonyl sulfur, reducing nucleophilicity but enhancing stability against oxidation .

- Electron-Donating Groups (e.g., Morpholine, Pyrrolidine) : Increase sulfur’s nucleophilicity, facilitating reactions with electrophiles such as alkyl halides .

Key Research Findings

- Catalysis Impact : Basic conditions generally improve yields for morpholine- and pyrrolidine-containing thioamides due to enhanced deprotonation of intermediates .

- Structural Characterization : NMR data (e.g., δ 7.25–7.39 ppm for aromatic protons) provide critical insights into electronic environments and substituent effects .

- Industrial Scalability : Gram-scale synthesis of pyrazole-containing thioamides (86% yield) demonstrates feasibility for large-scale production .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for synthesizing (4-fluorophenyl)(phenyl)methanethione, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via the Willgerodt-Kindler reaction, which involves condensation of aldehydes with amines and elemental sulfur. For example, glycerol has been used as a solvent in catalyst-free conditions to synthesize analogous thioamide derivatives, achieving yields up to 86% under optimized conditions (2.5 hours at 120°C) . Key parameters include stoichiometric ratios of aldehyde to amine (1:1.2) and sulfur (1.5 equiv). Temperature control is critical to avoid side reactions like oxidation or decomposition.

Q. How is this compound characterized using NMR spectroscopy, and what spectral features confirm its structure?

- Methodological Answer :

- 1H NMR : Protons on the aromatic rings appear as multiplets in δ 7.25–7.39 ppm for the phenyl group and δ 6.70–7.13 ppm for the fluorophenyl group. The fluorine atom induces deshielding in adjacent protons, splitting signals into distinct doublets (e.g., J = 7.8 Hz) .

- 13C NMR : The thiocarbonyl group (C=S) resonates at δ 192–196 ppm. Aromatic carbons adjacent to fluorine show upfield shifts (~δ 117–130 ppm) due to electron-withdrawing effects .

- 19F NMR : A singlet near δ -110 ppm confirms the para-substituted fluorine .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when synthesizing fluorophenyl-containing thioamides?

- Methodological Answer : Discrepancies in NMR splitting patterns or unexpected peaks may arise from impurities (e.g., unreacted sulfur) or rotameric equilibria of the thiocarbonyl group. Strategies include:

- Purification : Column chromatography using ethyl acetate/hexane (3:7) to remove elemental sulfur .

- Variable-Temperature NMR : Conduct experiments at low temperatures (−40°C) to "freeze" rotamers and simplify splitting patterns .

- Comparative Analysis : Cross-check with computed NMR shifts (e.g., DFT calculations) to validate assignments .

Q. What experimental approaches can evaluate the bioactivity of this compound in cytotoxic or antimicrobial assays?

- Methodological Answer :

- Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 10–100 μM. Fluorophenyl groups enhance lipophilicity, improving membrane permeability .

- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., pyrrolidinyl vs. piperidinyl substituents) to assess the role of electron-withdrawing fluorine in bioactivity .

- Docking Studies : Model interactions with target proteins (e.g., tubulin or kinases) using AutoDock Vina to predict binding affinities .

Q. How can researchers optimize solvent and catalyst systems for large-scale synthesis of fluorophenyl thioamides?

- Methodological Answer :

- Solvent Selection : Glycerol is a green solvent for gram-scale reactions, offering high polarity and recyclability . Alternatives like DMF may improve reaction rates but require stringent purification.

- Catalyst Screening : Metal-free conditions minimize contamination. For sluggish reactions, test Lewis acids (e.g., ZnCl₂) at 5 mol% to activate aldehydes .

- Process Monitoring : Use TLC (eluent: hexane/ethyl acetate) or in situ IR spectroscopy to track sulfur incorporation and intermediate formation .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in reported melting points or spectral data for fluorophenyl thioamides?

- Methodological Answer :

- Reproducibility Checks : Repeat synthesis under identical conditions (e.g., solvent, temperature) to verify purity.

- X-ray Crystallography : Resolve ambiguities in molecular geometry by obtaining single-crystal structures .

- Peer-Data Comparison : Cross-reference with databases like NIST Chemistry WebBook, ensuring parameters like magnetic field strength (e.g., 300 MHz vs. 75 MHz for NMR) are consistent .

Tables for Key Data

| Parameter | Value/Observation | Source |

|---|---|---|

| 1H NMR (δ, ppm) | 7.25–7.39 (phenyl), 6.70–7.13 (fluorophenyl) | |

| 13C NMR (C=S, δ ppm) | 192–196 | |

| Optimal Reaction Temp | 120°C | |

| Gram-Scale Yield | 86% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.